4-chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl sulfide
Description
4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl sulfide is a heterocyclic compound featuring a fused naphthothiophene core linked to a 1,2,4-triazole ring substituted with a 4-chlorobenzylsulfanyl group and an ethyl side chain. This structure combines aromatic, sulfur-containing, and nitrogen-rich moieties, which are often associated with biological activity, particularly in antimicrobial and anticancer research. The compound’s synthesis likely involves multi-step reactions, including cyclization of thiophene derivatives and substitution at the triazole ring, as inferred from analogous methodologies described for related triazole-based compounds .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-4-ethyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3S2/c1-2-27-22(25-26-23(27)28-14-15-7-11-18(24)12-8-15)20-13-17-10-9-16-5-3-4-6-19(16)21(17)29-20/h3-8,11-13H,2,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWVXLQIDMEKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC4=C(S3)C5=CC=CC=C5CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl sulfide (chemical formula: C23H20ClN3S2) has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound features a triazole ring, which is known for its diverse biological activities. The presence of a chlorobenzyl moiety and a naphtho[1,2-b]thiophene structure may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN3S2 |
| Molecular Weight | 438 g/mol |
| Purity | Typically 95% |
Research indicates that compounds containing triazole and thiophene moieties often exhibit antimicrobial , anti-inflammatory , and anticancer activities. The proposed mechanisms include:
- Inhibition of Enzyme Activity : Triazole derivatives can inhibit enzymes involved in fungal cell wall synthesis.
- Antioxidant Activity : Compounds with thiophene rings have shown potential in scavenging free radicals.
- Modulation of Receptor Activity : Some studies suggest that these compounds may act as modulators for various receptors involved in inflammation and cancer progression.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of triazole derivatives. For instance, compounds similar to the one have shown efficacy against various bacterial strains and fungi.
- In vitro Studies : A study on triazole-thiol compounds indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Mechanism : The mechanism is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of similar compounds has been investigated extensively:
- Case Study : A series of naphthoquinone-triazole hybrids exhibited significant cytotoxicity against several cancer cell lines (e.g., T47D, HCT-15) .
- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Activity
Triazole derivatives are also noted for their anti-inflammatory effects:
- Research Findings : In vivo studies have shown that certain triazole compounds can reduce inflammation in models such as collagen-induced arthritis .
- Mechanism : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines.
Summary of Research Findings
Scientific Research Applications
Structural Overview
The compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities. The incorporation of the 4-chlorobenzyl and naphtho[1,2-b]thiophene moieties enhances the compound's lipophilicity and potentially its ability to interact with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing triazole and thiophene derivatives exhibit significant antimicrobial properties. A study on related triazole compounds highlighted their effectiveness against a range of bacterial strains. Specifically, derivatives with similar structural features demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 mm |
| Compound B | Escherichia coli | 18 mm |
| Target Compound | Multiple strains | Pending evaluation |
Antiviral Properties
The antiviral potential of triazole compounds has also been documented. For instance, similar structures have shown activity against the tobacco mosaic virus (TMV), suggesting that the target compound may possess comparable antiviral effects. The mechanism of action is thought to involve interference with viral replication processes .
Case Study: Antiviral Screening
In a comparative study, various triazole derivatives were screened for antiviral activity against TMV. The results indicated that certain modifications in the chemical structure significantly enhanced efficacy. This suggests that the target compound could be optimized for improved antiviral activity through structural modifications.
Drug Design Implications
The unique combination of functional groups in 4-chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl sulfide positions it as a candidate for further development in drug design, particularly in creating novel antimicrobial and antiviral agents. The ability to modify the triazole and thiophene components can lead to a library of derivatives with tailored biological activities.
Table 2: Structure-Activity Relationship (SAR) Insights
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Q & A
Q. Spectroscopy :
- NMR (1H/13C) to confirm substituent positions and tautomeric forms .
- IR to identify functional groups (e.g., C–S, N–H stretches) .
Crystallography : - Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-III for 3D visualization . Bond lengths and angles are validated against databases (e.g., CCDC) .
Basic: What biological activities are associated with structurally similar triazole derivatives?
Triazole derivatives exhibit antimicrobial, antifungal, and anti-inflammatory activities due to the –N–C–S pharmacophore . For example, analogs with chlorobenzyl or thiophene substituents show enhanced activity against Gram-positive bacteria. Screening involves microbial growth inhibition assays and minimum inhibitory concentration (MIC) measurements .
Advanced: How do solvent effects influence tautomeric equilibria and reaction kinetics?
Polar solvents (e.g., ethanol) stabilize thione-thiol tautomers via hydrogen bonding, shifting equilibrium toward the thiol form, as observed in NMR studies . Non-polar solvents (e.g., dichloroethane) favor the thione tautomer, altering reactivity in subsequent functionalization steps. Kinetic studies under reflux conditions reveal solvent-dependent activation energies .
Advanced: How can computational methods like DFT resolve electronic structure ambiguities?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict:
- Molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites.
- Frontier orbital energies (HOMO-LUMO) to assess reactivity .
- Tautomeric stability (thione vs. thiol) by comparing Gibbs free energies. Results are cross-validated with experimental IR and NMR data .
Advanced: What strategies address contradictions between experimental and computational data?
- X-ray vs. DFT geometry mismatches : Adjust basis sets (e.g., adding polarization functions) or account for crystal packing effects in DFT .
- NMR chemical shift deviations : Use solvent-effect models (e.g., PCM) in computational simulations .
- Biological activity inconsistencies : Re-evaluate assay conditions (e.g., pH, solvent) or confirm compound purity via HPLC .
Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?
Q. Challenges :
- Low solubility in common solvents.
- Polymorphism due to flexible thiophene and triazole moieties.
Solutions : - Use mixed solvents (e.g., dichloroethane/methanol) for slow evaporation .
- Add sulfuryl chloride to enhance crystal lattice stability via halogen bonding .
- Validate crystal quality with SHELXL refinement metrics (R-factor < 0.05) .
Advanced: How is the compound’s stability under varying pH and temperature conditions evaluated?
- pH stability : Incubate in buffered solutions (pH 2–12) and monitor degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light sensitivity : UV-Vis spectroscopy to track photodegradation products .
Advanced: What role does the 4,5-dihydronaphtho[1,2-b]thiophene moiety play in electronic properties?
The fused thiophene-naphthalene system:
- Enhances π-conjugation, lowering HOMO-LUMO gaps (confirmed by DFT) .
- Stabilizes charge-transfer interactions in coordination complexes, as shown in X-ray studies of analogous triazole-thiolates .
Advanced: How are regioselectivity challenges in triazole functionalization addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
